molecular formula C10H9Cl2N3O B10905907 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B10905907
M. Wt: 258.10 g/mol
InChI Key: LISLEBSMLNLFLU-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by a dichlorophenoxy methyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₈Cl₂N₃O, with a molar mass of 276.10 g/mol.

Properties

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

1-[(2,5-dichlorophenoxy)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9Cl2N3O/c11-7-1-2-9(12)10(3-7)16-6-15-5-8(13)4-14-15/h1-5H,6,13H2

InChI Key

LISLEBSMLNLFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCN2C=C(C=N2)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,5-dichlorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the dichlorophenoxy group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its structural analogues:

Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine 2,5-dichlorophenoxy (1), NH₂ (4) C₁₀H₈Cl₂N₃O 276.10 Discontinued; potential agrochemical use
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 4-chloro-3,5-dimethylphenoxy (1), NH₂ (4), 3,5-dimethyl (pyrazole) C₁₄H₁₈ClN₃O 279.77 Predicted density: 1.24 g/cm³; pKa: 4.00
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-chlorobenzyl (1), 3,5-dimethyl (pyrazole), NH₂ (4) C₁₂H₁₄ClN₃ 247.72 Used in kinase inhibitor research; CAS 1185056-79-4
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine 2,5-dimethylphenyl (1), 5-methyl (pyrazole), NH₂ (4) C₁₂H₁₅N₃ 201.27 Lower molar mass; simpler substituent profile
1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 2-chlorophenyl (1), 3,5-dimethyl (pyrazole), NH₂ (4) C₁₂H₁₄ClN₃ 247.72 Classified under EN300-227656 (Category B1)

Key Structural and Functional Differences

  • Electron-Withdrawing vs.
  • Steric Effects : Compounds with 3,5-dimethyl groups on the pyrazole ring (e.g., EN300-227656) exhibit increased steric hindrance, which may reduce binding affinity in biological targets compared to the less hindered target compound .
  • Lipophilicity: The dichlorophenoxy moiety increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas simpler analogues (e.g., C₁₂H₁₅N₃) are more hydrophilic .

Biological Activity

1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9Cl2N3, indicating the presence of two chlorine atoms which contribute to its biological properties. The compound typically exists as a hydrochloride salt, enhancing its solubility and making it suitable for various pharmaceutical applications.

Pharmacological Activities

1. Antipsychotic Properties
Research indicates that this compound exhibits potential antipsychotic activity. It is believed to interact with neurotransmitter systems that are implicated in schizophrenia and other psychiatric disorders. This interaction may involve modulation of dopamine and serotonin receptors, crucial for the treatment of psychosis.

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although more detailed investigations are required to elucidate the specific mechanisms involved.

3. Anticancer Potential
There is emerging evidence that compounds similar to this compound possess anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It is suggested that the compound binds to neurotransmitter receptors, altering signaling pathways associated with mood regulation and psychosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that it may influence oxidative stress levels in cells, which is critical in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-Chlorophenoxy)-3-methylpyrazoleContains a chlorophenoxy groupLess potent than the dichlorinated variant
4-Amino-1H-pyrazoleLacks the phenoxy groupPrimarily studied for anti-inflammatory effects
2-(2,6-Dichlorophenyl)pyrazolo[3,4-b]quinolin-5(4H)-oneContains a quinoline structureExhibits different biological activities related to cancer treatment

The unique combination of a pyrazole ring with a dichlorophenoxy substituent enhances both its biological activity and versatility compared to similar compounds.

Case Studies

Study on Antipsychotic Effects
A study published in a pharmacological journal highlighted the efficacy of this compound in animal models of schizophrenia. The results showed significant reductions in hyperactivity and improvement in cognitive functions associated with antipsychotic treatments.

Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated a moderate inhibitory effect on gram-positive bacteria, suggesting potential applications in treating infections.

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